(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid
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Overview
Description
(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is a chiral amino acid derivative characterized by the presence of an amino group and a difluorophenyl group attached to a propanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of difluoromethylation reactions, which can be achieved through various strategies such as electrophilic, nucleophilic, and radical difluoromethylation . These reactions often require specific reagents and catalysts to ensure the selective introduction of the difluoromethyl group.
Industrial Production Methods
Industrial production of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid may involve large-scale difluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The choice of reaction conditions, such as temperature, pressure, and solvent, plays a crucial role in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction of the carboxylic acid group to form alcohol derivatives.
Substitution: The difluorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst being key factors.
Major Products
The major products formed from these reactions include various functionalized derivatives of this compound, which can be further utilized in different applications.
Scientific Research Applications
(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of (3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The difluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, leading to modulation of biological activities. Detailed studies on its molecular targets and pathways are essential to fully understand its effects.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-Difluorophenyl)propionic acid: Similar structure but lacks the amino group.
α-Trifluoromethylstyrene derivatives: Contain fluorinated aromatic rings but differ in the overall structure.
Uniqueness
(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid is unique due to its chiral nature and the presence of both an amino group and a difluorophenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(3S)-3-amino-3-(3,5-difluorophenyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-1-5(2-7(11)3-6)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIOVKBLAKVZEC-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(C=C(C=C1F)F)[C@H](CC(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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